Chaetominine
Vue d'ensemble
Description
Chaetominine is an alkaloid that has been found in the genus Chaetomium, which is one of the largest genera of saprobic ascomycetes with more than 300 species worldwide . Many species in this genus are known to produce a wide range of natural products, most of which have a broad spectrum of biological activities .
Synthesis Analysis
The total synthesis of the alkaloid this compound has been achieved in four steps with an overall yield of 33.4% . Key features of the synthesis strategy include a one-pot cascade indole epoxidation, epoxide ring-opening cyclization, lactamization reaction sequence, and the use of a nitro group as a latent amino group for the one-pot construction of the quinazolinone ring .Molecular Structure Analysis
This compound has a molecular formula of C22H18N4O4 . Its average mass is 402.403 Da and its monoisotopic mass is 402.132813 Da .Chemical Reactions Analysis
The synthesis of this compound involves a one-pot cascade indole epoxidation, epoxide ring-opening cyclization, and lactamization reaction sequence . This constitutes a step economical, redox economical, and protecting group-free total synthesis .Physical and Chemical Properties Analysis
This compound has a molecular formula of C22H18N4O4 . Its average mass is 402.403 Da and its monoisotopic mass is 402.132813 Da .Applications De Recherche Scientifique
Métabolites secondaires biologiquement actifs
La chaetominine est un métabolite secondaire produit par le genre Chaetomium . Ce genre est connu pour produire une large gamme de produits naturels, dont beaucoup possèdent un large spectre d'activités biologiques . La this compound, en tant que l'un de ces métabolites, possède des applications biotechnologiques potentielles avec une valeur marchande au-delà de celles dans la santé humaine, la médecine, la production industrielle, l'alimentation ou les industries agricoles .
Cytotoxicité
La this compound a été trouvée pour présenter une activité cytotoxique significative contre la lignée cellulaire leucémique humaine K562 . Cette activité cytotoxique en fait un candidat potentiel pour les traitements anticancéreux .
Induction de l'apoptose
En plus de ses effets cytotoxiques, la this compound a montré qu'elle induisait la mort cellulaire apoptotique dans la lignée cellulaire leucémique K562 . Cela suggère qu'elle pourrait être utilisée dans des thérapies visant à déclencher la mort cellulaire programmée dans les cellules cancéreuses .
Activité antifongique
La this compound, ainsi que d'autres métabolites produits par Chaetomium, a été évaluée in vitro pour son activité antifongique . Cela suggère des applications potentielles dans le traitement des infections fongiques .
Activité antioxydante
La this compound a également été évaluée pour son activité antioxydante . Les antioxydants sont cruciaux pour protéger l'organisme des dommages causés par les radicaux libres, et la this compound pourrait donc potentiellement être utilisée dans des traitements visant à réduire le stress oxydatif .
Activité inhibitrice de l'α-glucosidase
La this compound a été évaluée pour ses activités inhibitrices de l'α-glucosidase . Les inhibiteurs de l'α-glucosidase sont utilisés dans la gestion du diabète, ce qui suggère une application potentielle de la this compound dans le traitement du diabète .
Amélioration de la production par la biotechnologie
La recherche pharmacologique de la this compound a été limitée par les faibles rendements en culture immergée . Cependant, des stratégies biotechnologiques sont en cours de développement pour améliorer la production de this compound, ce qui pourrait faciliter son application plus large dans divers domaines .
Mécanisme D'action
Target of Action
Chaetominine is a tripeptide-derived alkaloidal metabolite . .
Mode of Action
It is known that this compound exhibits cytotoxic activity against certain human cancer cell lines .
Biochemical Pathways
This compound is produced by the fungus Aspergillus fumigatus CY018 through a biosynthetic pathway that involves shikimate . The production of this compound is enhanced by the addition of precursors such as shikimate, anthranilate, tryptophan, and alanine . The activity of 3-deoxy-arabino-heptulosonate-7-phospahte (DAHP) synthase, a key enzyme in the shikimate pathway, is significantly improved with the co-addition of these precursors .
Result of Action
This compound has been found to be more cytotoxic to the human leukemia K562 and colon cancer SW1116 cell lines than the control
Action Environment
This compound is produced by the endophytic fungus Aspergillus fumigatus CY018 It’s worth noting that the production of this compound is enhanced in the presence of certain precursors, suggesting that the availability of these precursors in the environment could influence the production and thus the action, efficacy, and stability of this compound .
Orientations Futures
Chaetominine has potential biotechnological applications with a market value beyond those in human health, medicine, industrial production, food, or agricultural industries . Its cytotoxic effects against human leukemia K562 and colon cancer SW1116 cell lines suggest that it could be a potential anti-cancer therapeutic agent .
Propriétés
IUPAC Name |
(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEURDGODABUDHB-TYTLQBBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582495 | |
Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918659-56-0 | |
Record name | chaetomimine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chaetominine in cancer cells?
A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in human leukemia K562 cells. [, ] This apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway. []
Q2: How does this compound trigger apoptosis via the intrinsic mitochondrial pathway?
A2: this compound treatment leads to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic potential. [] This change disrupts mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates Apaf-1, leading to the activation of caspase-9 and subsequently, caspase-3, the executioner caspase responsible for dismantling the cell during apoptosis. []
Q3: Does this compound impact the cell cycle?
A3: Yes, this compound induces cell cycle arrest in both human leukemia K562 cells and colon cancer SW1116 cells. [] Interestingly, the specific phase of arrest differs between the cell lines. K562 cells undergo S-phase arrest, while SW1116 cells experience G1-phase arrest. []
Q4: What molecular mechanisms are involved in this compound-induced cell cycle arrest?
A4: In SW1116 cells, this compound upregulates p53, p21, checkpoint kinase 2 (Chk2), and phosphorylated ataxia telangiectasia mutated (p-ATM). [] It also reduces the expression of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 at the mRNA level. [] These findings suggest that this compound influences G1-phase arrest in SW1116 cells through the p53/p21 and ATM/Chk2 signaling pathways. []
Q5: Does this compound impact multidrug resistance in cancer cells?
A5: Research suggests that this compound can reduce multidrug resistance mediated by MRP1 (multidrug resistance protein 1) in K562/Adr human leukemia cells. [] This effect is linked to the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which plays a role in regulating drug efflux pumps like MRP1. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C21H22N4O3 and a molecular weight of 378.43 g/mol. []
Q7: What spectroscopic techniques are used to characterize this compound?
A7: Various spectroscopic methods are employed to elucidate the structure of this compound, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]
Q8: Is there information available regarding the stability of this compound under various storage conditions?
A8: While specific stability data under different storage conditions is limited in the provided literature, research suggests that optimizing fermentation conditions can enhance this compound production. [, ] For example, the addition of ammonium acetate as a nitrogen source significantly improved this compound yield in submerged fermentation of Aspergillus fumigatus CY018. []
Q9: Has the structure-activity relationship of this compound been investigated?
A9: While comprehensive SAR studies are limited in the provided literature, the synthesis and bioactivity evaluation of covalent inhibitors derived from this compound has been reported. [] This suggests ongoing efforts to explore how structural modifications impact the compound's activity.
Q10: What is the in vitro efficacy of this compound against cancer cell lines?
A10: this compound exhibits potent cytotoxic activity against various cancer cell lines. Notably, it shows strong inhibitory effects against human leukemia K562 cells with an IC50 value of 35 nM. [] Additionally, this compound demonstrates cytotoxicity against human colon cancer SW1116 cells. [, ]
Q11: Has the efficacy of this compound been tested in animal models of cancer?
A11: While the provided literature doesn't explicitly mention in vivo studies using this compound in cancer models, its potent in vitro cytotoxicity against human cancer cell lines warrants further investigation in preclinical settings.
Q12: What analytical techniques are used to quantify this compound?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for both the isolation and quantification of this compound. [, ]
Q13: Have macroporous resins been explored for this compound purification?
A13: Yes, research indicates that macroporous resins can be used for the preparative separation and purification of this compound from Aspergillus fumigatus mycelia. [] This approach highlights the potential for efficient large-scale purification of the compound.
Q14: What research tools and resources are crucial for advancing this compound research?
A14: Advancements in this compound research necessitate access to:
Q15: What are the key milestones in this compound research?
A15: Significant milestones include:
- Initial isolation and characterization: First reported in 2010 from the endophytic fungus Chaetomium sp. IFB-E015. []
- Elucidation of the apoptotic mechanism: Demonstrated to induce apoptosis via the intrinsic mitochondrial pathway in human leukemia K562 cells. []
- Identification of cell cycle effects: Shown to induce S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells. []
- Total synthesis achievements: Several total syntheses of (-)-chaetominine have been reported, showcasing its complex structure and paving the way for analog development. [, , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.